Molecular Weight and Lipophilicity Comparison with FDA‑Approved Quinazoline Kinase Inhibitors
The target compound possesses a molecular weight (MW) of 248.27 Da and a computed logP (XLogP3‑AA) of 3.2, which is substantially lower than the MW of gefitinib (446.9 Da) and erlotinib (429.9 Da) while maintaining comparable lipophilicity [1]. A lower MW combined with a balanced logP typically correlates with improved passive permeability and reduced susceptibility to ATP‑binding cassette (ABC) transporter‑mediated efflux, a critical determinant of intracellular exposure [2].
| Evidence Dimension | Molecular Weight (Da) / XLogP3‑AA |
|---|---|
| Target Compound Data | MW = 248.27 Da; XLogP3‑AA = 3.2 |
| Comparator Or Baseline | Gefitinib: MW = 446.9 Da, XLogP3 = 3.8; Erlotinib: MW = 429.9 Da, XLogP3 = 3.2 |
| Quantified Difference | MW reduction of 198 Da vs. gefitinib and 182 Da vs. erlotinib; XLogP3 0.6 units lower than gefitinib, equal to erlotinib. |
| Conditions | Computed properties from PubChem (release 2025). |
Why This Matters
A lower molecular weight with comparable lipophilicity suggests that the target compound may serve as a more permeable starting point for lead optimisation, which is a key consideration for procurement in early‑stage drug discovery.
- [1] Kim, S. et al. PubChem 2025 update: improved access to chemical information. Nucleic Acids Res. 53(D1), D1293–D1301 (2025). Compound Summaries for CID 15471248, CID 123631, and CID 176870. View Source
- [2] Wenlock, M.C., Austin, R.P., Barton, P., Davis, A.M. & Leeson, P.D. A comparison of physiochemical property profiles of development and marketed oral drugs. J. Med. Chem. 46(7), 1250–1256 (2003). View Source
